5-(Cyclohexylthio)-2-furaldehyde
Overview
Description
5-(Cyclohexylthio)-2-furaldehyde is an organic compound characterized by a furan ring substituted with a cyclohexylthio group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylthio)-2-furaldehyde typically involves the reaction of 2-furaldehyde with cyclohexylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the furan ring. The reaction is usually carried out under mild conditions, often at room temperature, to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylthio)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Cyclohexylthio)-2-furancarboxylic acid.
Reduction: 5-(Cyclohexylthio)-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclohexylthio)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylthio)-2-furaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The cyclohexylthio group can influence the compound’s lipophilicity and reactivity, potentially affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylthio)-2-furaldehyde: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-(Methylthio)-2-furaldehyde: Similar structure but with a methyl group instead of a cyclohexyl group.
5-(Cyclohexylthio)-2-thiophenealdehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-(Cyclohexylthio)-2-furaldehyde is unique due to the presence of both a cyclohexylthio group and an aldehyde group on a furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis and material science.
Properties
IUPAC Name |
5-cyclohexylsulfanylfuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFITCCHUIYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276639 | |
Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-91-1 | |
Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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